molecular formula C20H18N2O6 B3518217 ethyl {4-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]-2-methoxyphenoxy}acetate

ethyl {4-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]-2-methoxyphenoxy}acetate

Cat. No.: B3518217
M. Wt: 382.4 g/mol
InChI Key: HRSZLFRUKYEABH-YBEGLDIGSA-N
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Description

Ethyl {4-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]-2-methoxyphenoxy}acetate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyano group, a nitrophenyl group, and a methoxyphenoxy group, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {4-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]-2-methoxyphenoxy}acetate typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzaldehyde with malononitrile in the presence of a base to form the intermediate compound. This intermediate is then reacted with ethyl 2-bromoacetate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl {4-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]-2-methoxyphenoxy}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl {4-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]-2-methoxyphenoxy}acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl {4-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]-2-methoxyphenoxy}acetate involves its interaction with specific molecular targets. The cyano and nitrophenyl groups play a crucial role in its reactivity, enabling it to participate in various biochemical pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form stable complexes with other molecules .

Comparison with Similar Compounds

Ethyl {4-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]-2-methoxyphenoxy}acetate can be compared with similar compounds such as:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 2-[4-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]-2-methoxyphenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6/c1-3-27-20(23)13-28-18-9-4-14(11-19(18)26-2)10-16(12-21)15-5-7-17(8-6-15)22(24)25/h4-11H,3,13H2,1-2H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSZLFRUKYEABH-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl {4-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]-2-methoxyphenoxy}acetate
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ethyl {4-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]-2-methoxyphenoxy}acetate
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ethyl {4-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]-2-methoxyphenoxy}acetate
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ethyl {4-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]-2-methoxyphenoxy}acetate
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ethyl {4-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]-2-methoxyphenoxy}acetate
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ethyl {4-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]-2-methoxyphenoxy}acetate

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